2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)-
Description
The compound "2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1α(Z),2β)-" is a structurally complex ester derivative of 2-pentenoic acid. Its key features include a cyclohexyl ring substituted with a 4-bromophenylmethoxy group, a conjugated pentenoic acid chain, and a methyl ester moiety. The stereochemistry is defined by a Z-configuration at the 1α position and a β-configuration at the 2-position, which may influence its physicochemical properties and biological interactions.
Properties
CAS No. |
101859-47-6 |
|---|---|
Molecular Formula |
C19H25BrO3 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
methyl (Z)-5-[(1R,2S)-2-[(4-bromophenyl)methoxy]cyclohexyl]pent-2-enoate |
InChI |
InChI=1S/C19H25BrO3/c1-22-19(21)9-5-3-7-16-6-2-4-8-18(16)23-14-15-10-12-17(20)13-11-15/h5,9-13,16,18H,2-4,6-8,14H2,1H3/b9-5-/t16-,18+/m1/s1 |
InChI Key |
AVIQLVPJIUFUTF-HILPHFPESA-N |
Isomeric SMILES |
COC(=O)/C=C\CC[C@H]1CCCC[C@@H]1OCC2=CC=C(C=C2)Br |
Canonical SMILES |
COC(=O)C=CCCC1CCCCC1OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the double bond in the pentenoic acid backbone makes it susceptible to oxidation reactions.
Reduction: The ester functional group can be reduced to an alcohol under appropriate conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions would depend on the specific transformation desired.
Scientific Research Applications
2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- is a complex organic compound with a unique structure and functional groups. It has a molecular formula of C19H25BrO3 and a molecular weight of approximately 381.304 g/mol . The compound features a pentenoic acid backbone with a methyl ester functionality and a cyclohexyl group substituted with a 4-bromophenylmethoxy moiety. This structure may contribute to its potential biological activity and applications in various fields.
Potential Applications
The unique structure of 2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester suggests potential applications in:
- Pharmaceutical Research: Its brominated aromatic component, combined with a cyclohexyl group and a pentenoic backbone, may provide distinct pharmacological properties.
- Agrochemicals: Plant-based insecticides can play an important role in integrated insect pest management (IPM), especially in protecting stored grains . Essential oils from certain plants have shown insecticidal activity against pests like Sitophilus zeamais .
- Material Science: The compound could be used as a building block in the synthesis of novel materials with specific properties.
- Chemical Synthesis: As a complex ester, it can be used as an intermediate in the synthesis of other complex molecules.
Interaction Studies
Interaction studies involving 2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester could focus on its binding affinity to various biological targets. Preliminary studies could assess:
- Receptor Binding: Evaluating its affinity for relevant receptors.
- Enzyme Inhibition: Determining its ability to inhibit specific enzymes.
- Cellular Activity: Assessing its effects on cell signaling pathways.
Structural Similarity
Several compounds share structural similarities with 2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester. These include compounds with a brominated aromatic component combined with a cyclohexyl group and a pentenoic backbone. The uniqueness of 2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester lies in its specific brominated aromatic component combined with a cyclohexyl group and a pentenoic backbone. This combination may provide distinct pharmacological properties compared to simpler analogs like methyl 4-methyl-2-pentenoate or more complex structures like methyl copalate.
Safety Information
The Safety Data Sheet indicates that 2-Pentenoic acid,5-[2-[(4-bromophenyl)methoxy]cyclohexyl]-, methyl ester, [1a(E),2b]- (9CI) is potentially hazardous .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Substituent Effects
- Target Compound vs. 139628-22-1 : The target’s 4-bromophenylmethoxy group introduces significant electronegativity and steric bulk compared to the tert-butoxycarbonylamino group in 139628-22-1. Bromine’s polarizability may enhance intermolecular interactions (e.g., halogen bonding), while the tert-butyl group in 139628-22-1 could improve metabolic stability due to its non-polar nature. The cyclohexyl moiety in both compounds suggests moderate lipophilicity, but the target’s brominated aromatic system may increase logP.
Target Compound vs. 737782-66-0 :
The ethyl ester in 737782-66-0 may hydrolyze faster than the target’s methyl ester under physiological conditions. Additionally, the bromomethyl substituent in 737782-66-0 is more reactive (e.g., toward nucleophilic substitution) compared to the target’s bromophenyl group, which is stabilized by resonance.Target Compound vs. 194303-33-8 :
Both compounds share a methyl ester and aromatic substituents, but the acetyloxy and phenylmethoxy groups in 194303-33-8 create a more sterically hindered environment. The E-configuration in 194303-33-8 (vs. Z in the target) could alter conformational flexibility and binding affinity in biological systems.
Research Findings and Hypotheses
Stereochemical Influence : The (1α(Z),2β) configuration in the target may impose torsional strain, affecting its interaction with chiral environments compared to the (S)-configured 139628-22-1 .
Biological Activity
2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- is a complex organic compound characterized by its unique structural features, which include a pentenoic acid backbone and a methyl ester functionality. Its molecular formula is with a molecular weight of approximately 381.3 g/mol . This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The compound's structure is notable for the presence of a brominated aromatic component combined with a cyclohexyl group and a pentenoic backbone . These features suggest distinct pharmacological properties compared to simpler analogs. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.3 g/mol |
| CAS Number | 101976-96-9 |
Preliminary studies indicate that 2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester may interact with various biological targets through binding affinity studies. The unique structure allows it to potentially modulate biological pathways, possibly influencing enzyme activity or receptor interactions.
Pharmacological Applications
Research into the pharmacological applications of this compound is still emerging. However, its structural similarities to known bioactive compounds suggest potential uses in:
- Antitumor activity : Similar compounds have shown cytotoxic effects against cancer cell lines.
- Anti-inflammatory properties : The presence of the bromophenyl group may enhance anti-inflammatory activity.
Case Studies and Research Findings
- Antitumor Activity : A study investigating structurally similar compounds reported significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the aromatic moiety could enhance efficacy .
- Binding Affinity Studies : Preliminary data indicates that the compound exhibits moderate binding affinity to certain receptors involved in inflammatory responses. Further research is needed to elucidate specific interactions .
- Synthesis and Characterization : The synthesis of this compound involves several steps typical for carboxylic acids and esters, which can be optimized for yield and purity. Characterization techniques such as NMR and mass spectrometry have been employed to confirm structure .
Comparative Analysis with Similar Compounds
To better understand the potential of 2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, it is beneficial to compare it with related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Methyl 4-methyl-2-pentenoate | Simple methyl ester | Moderate cytotoxicity |
| Methyl copalate | More complex structure | Antimicrobial properties |
| 5-(2-Methylphenyl)-4-pentenoic Acid | Similar backbone with different side groups | Antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
